molecular formula C19H17FO2S B2432335 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one CAS No. 301693-50-5

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

Cat. No. B2432335
M. Wt: 328.4
InChI Key: OTXGJFNQTZTDPD-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, also known as FDFM, is an aromatic compound that is being studied for its potential applications in a variety of scientific fields. FDFM is a member of the furan family and has a molecular formula of C14H14FSO. It is a colorless, odorless solid at room temperature and is highly soluble in polar solvents such as methanol and ethanol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized through reactions involving aryl methyl ketones, indicating a methodology for creating similar furan derivatives. This process highlights the compound's potential as a building block in organic synthesis (Yin et al., 2008).
  • Chemical Reactivity : Studies on similar furan compounds reveal their reactivity and stereoselectivity in reactions like Diels-Alder, which is significant for designing synthetic pathways and understanding the chemical behavior of these compounds (Hajduch et al., 2007).

Potential Biological and Pharmacological Activities

  • Anticancer Potential : Derivatives of similar furan compounds have been investigated for their structure-activity relationship in anticancer applications, demonstrating the relevance of furan derivatives in medicinal chemistry (Selvam et al., 2012).
  • Fluorescent Properties for Biological Studies : The compound’s structural relatives have been used as fluorescent probes, suggesting potential applications in biological imaging or as a tool in pharmacological studies (Nicoll-Griffith et al., 2004).

Material Science and Electronics

  • Electronic and Optical Materials : Some furan derivatives exhibit blue fluorescence and unique electrochemical properties, indicating potential applications in electronic and photonic materials (Kojima et al., 2016).

properties

IUPAC Name

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGJFNQTZTDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3-fluorophenyl)-1-{4-(methylthio)phenyl}-ethan-1-one (100 g) in 1 L dry THF, was added portion-wise 26 g of 95 % sodium hydride at 0° C. The reaction solution was stirred at the same temperature for 1 hour. Then 69 g of α-bromo-isobutyryl cyanide diluted in 25 ml dry THF was added dropwise to the stirred solution at 0° C. The reaction mixture was stirred overnight while allowing to warm gradually to room temperature. The solution was concentrated in vacuo, to which was added 50 ml water. The aqueous solution was extracted with ethylacetate (1 L). The organic layer was concentrated in vacuo and purified by column chromatography (hexane/ethylacetate=6:1) to give 102 g of 2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylthio)phenyl}-3(2H)-furanone. mp: 106° C. NMR: δ1.55 (s, 6H), 2.50 (s. 3H), 6.97-7.11 (m, 3H), 7.18 (d, J=9.0 Hz, 2H), 7.26-7.36 (m, 1H), 7.55 (d, J=9.0 Hz, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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